2-fluoro-N-(2-methoxy-5-methylphenyl)-5-(N-phenethylsulfamoyl)benzamide
Description
This compound features a benzamide core substituted with:
- 2-Fluoro group on the benzene ring (electron-withdrawing, influencing electronic distribution).
- N-(2-Methoxy-5-Methylphenyl) moiety at the amide nitrogen (providing steric bulk and modulating solubility).
- 5-(N-Phenethylsulfamoyl) group (introducing a sulfonamide-linked phenethyl chain, which may enhance receptor interactions or bioavailability).
Its molecular formula is C23H22FN2O4S (calculated molecular weight: 441.50 g/mol).
Properties
IUPAC Name |
2-fluoro-N-(2-methoxy-5-methylphenyl)-5-(2-phenylethylsulfamoyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23FN2O4S/c1-16-8-11-22(30-2)21(14-16)26-23(27)19-15-18(9-10-20(19)24)31(28,29)25-13-12-17-6-4-3-5-7-17/h3-11,14-15,25H,12-13H2,1-2H3,(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKJDNYHJTBGQGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)C2=C(C=CC(=C2)S(=O)(=O)NCCC3=CC=CC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23FN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of 393.37 g/mol. The structure includes a fluoro group, methoxy group, and a sulfamoyl moiety, which contribute to its unique biological properties.
Structural Features
| Feature | Description |
|---|---|
| Molecular Formula | |
| Molecular Weight | 393.37 g/mol |
| Functional Groups | Fluoro, Methoxy, Sulfamoyl |
| CAS Number | 1421372-94-2 |
The biological activity of 2-fluoro-N-(2-methoxy-5-methylphenyl)-5-(N-phenethylsulfamoyl)benzamide has been investigated primarily in the context of its potential as an antitumor agent and its interactions with various biological targets.
-
Antitumor Activity :
- Studies have shown that this compound exhibits cytotoxic effects against several cancer cell lines. The mechanism appears to involve the inhibition of specific signaling pathways related to cell proliferation and survival.
- It has been noted to induce apoptosis in cancer cells through the activation of caspase pathways.
-
Enzyme Inhibition :
- The compound has been identified as a potential inhibitor of certain enzymes involved in tumor growth and metastasis. This includes inhibition of matrix metalloproteinases (MMPs), which are crucial for cancer cell invasion and migration.
-
Antimicrobial Properties :
- Preliminary studies suggest that it may possess antimicrobial activity against various bacterial strains, although further research is needed to quantify this effect.
Pharmacological Studies
Several pharmacological studies have been conducted to evaluate the efficacy and safety profile of this compound:
- In Vitro Studies : These studies indicate that the compound has a high degree of selectivity towards cancer cells compared to normal cells, suggesting a favorable therapeutic index.
- In Vivo Studies : Animal models have shown promising results in terms of tumor reduction and overall survival rates when treated with this compound.
Case Study 1: Antitumor Efficacy
A recent study evaluated the antitumor efficacy of this compound in xenograft models of breast cancer. The results indicated a significant reduction in tumor volume compared to control groups, with minimal side effects observed.
Case Study 2: Enzyme Inhibition
Another case study focused on the inhibition of MMPs by this compound. The study demonstrated that treatment with the compound resulted in decreased MMP activity, correlating with reduced metastatic potential in treated tumors.
Research Findings Summary
The following table summarizes key findings from various studies regarding the biological activity of the compound:
| Study Type | Key Findings |
|---|---|
| In Vitro | Induces apoptosis in cancer cells; inhibits specific signaling pathways involved in proliferation. |
| In Vivo | Significant tumor reduction in xenograft models; favorable safety profile observed. |
| Enzyme Activity | Inhibits MMPs, reducing metastatic potential in treated tumors. |
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Benzamide Derivatives
Table 1: Substituent Variations and Key Properties
Key Observations :
Key Observations :
Functional Group Impact on Bioactivity (Inferred from Analogs)
- Sulfonamide Groups : Phenethylsulfamoyl (target) and methylsulfonyl () groups may target sulfonamide-binding enzymes (e.g., carbonic anhydrase) .
- Fluorine Positioning : Ortho-fluorine (target) vs. para-fluorine (d) affects electronic distribution and steric interactions in receptor binding .
- Methoxy/Methyl Groups : The 2-methoxy-5-methylphenyl group balances lipophilicity and solubility, critical for membrane permeability .
Q & A
Basic Research Questions
Q. What are the key synthetic steps and intermediates for preparing 2-fluoro-N-(2-methoxy-5-methylphenyl)-5-(N-phenethylsulfamoyl)benzamide?
- Methodological Answer : The synthesis typically involves a multi-step route:
Sulfonamide Formation : Reacting 5-chlorosulfonyl-2-fluorobenzoic acid with phenethylamine to introduce the sulfamoyl group.
Amide Coupling : Using coupling agents like HATU or EDC/HOBt to attach the 2-methoxy-5-methylaniline moiety to the fluorobenzamide core.
Purification : Column chromatography or recrystallization to isolate the final product, with monitoring via TLC or HPLC (≥95% purity) .
- Critical Considerations : Protecting groups may be required to prevent undesired side reactions, such as methoxy group oxidation. Inert atmospheres (N₂/Ar) are recommended for moisture-sensitive intermediates .
Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?
- Key Techniques :
- ¹H/¹³C NMR : Assign peaks to confirm regiochemistry (e.g., fluorine substitution at position 2, methoxy at position 2' on the aryl ring).
- Mass Spectrometry (ESI+/−) : Validate molecular weight (e.g., [M+H]⁺ expected at ~500 Da).
- HPLC : Assess purity (>95% by UV detection at 254 nm).
- X-ray Crystallography (if crystalline) : Resolve stereoelectronic effects using SHELX programs for refinement (e.g., SHELXL for small-molecule structures) .
Advanced Research Questions
Q. How can reaction yields be optimized during the synthesis of this compound?
- Strategies :
- Catalyst Screening : Test palladium catalysts (e.g., Pd(OAc)₂) for Suzuki-Miyaura couplings if aryl halides are intermediates.
- Microwave-Assisted Synthesis : Reduce reaction times (e.g., from 24h to 2h) while maintaining >80% yield, as demonstrated in solvent-free Fries rearrangements .
- Temperature Gradients : Optimize exothermic steps (e.g., sulfonylation) using controlled cooling to minimize byproducts.
Q. How do structural modifications (e.g., fluorination, methoxy positioning) influence biological activity?
- SAR Insights :
- Fluorine : Enhances metabolic stability and membrane permeability via reduced CYP450 interactions.
- Methoxy Group : Electron-donating effects increase π-π stacking with hydrophobic enzyme pockets (e.g., kinase targets).
- Phenethylsulfamoyl : Bulky substituents may improve selectivity for GPCRs over off-target receptors .
- Experimental Validation :
- Compare IC₅₀ values of analogs in enzyme assays (e.g., kinase inhibition).
- Use molecular docking (AutoDock Vina) to predict binding poses against crystallographic targets .
Q. How can contradictions in biological activity data across studies be resolved?
- Root Causes :
- Assay Variability : Differences in cell lines (e.g., HEK293 vs. CHO) or endpoint measurements (luminescence vs. fluorescence).
- Compound Stability : Degradation in DMSO stock solutions (validate via LC-MS before assays).
- Mitigation Strategies :
- Standardize protocols (e.g., NIH/NCATS guidelines).
- Use orthogonal assays (e.g., SPR for binding affinity, ITC for thermodynamics) .
Q. What green chemistry approaches are viable for synthesizing this compound?
- Solvent-Free Methods : Microwave-assisted reactions (e.g., 81% yield in solvent-free Fries rearrangements) .
- Catalyst Recycling : Immobilize transition metals (e.g., Pd on carbon) for reuse in coupling steps.
- Waste Reduction : Replace column chromatography with aqueous workups or mechanochemical grinding .
Q. How is SHELX software applied in resolving the crystal structure of this compound?
- Workflow :
Data Collection : Use synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution diffraction.
Structure Solution : SHELXD for phase determination via dual-space methods.
Refinement : SHELXL for anisotropic displacement parameters and H-atom positioning.
Validation : Check R-factor (<0.05), Fo-Fc maps, and CIF files for publication .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
